molecular formula C9H8N4O B1510396 6-(Pyrimidin-5-yloxy)pyridin-3-amine CAS No. 287944-20-1

6-(Pyrimidin-5-yloxy)pyridin-3-amine

Cat. No.: B1510396
CAS No.: 287944-20-1
M. Wt: 188.19 g/mol
InChI Key: PKUGKQLNXHILAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrimidin-5-yloxy)pyridin-3-amine (CAS 287944-20-1) is a high-purity, heterocyclic organic compound with the molecular formula C 9 H 8 N 4 O and a molecular weight of 188.19 g/mol [ ][ ]. This amine is supplied with a typical purity of ≥95% and requires storage at 2-8°C, sealed in a dry environment to ensure stability [ ][ ]. As a building block in medicinal chemistry, its core structure combines pyridine and pyrimidine rings, which are privileged scaffolds in the development of active pharmaceutical ingredients (APIs) [ ]. Pyridine and pyrimidine rings are found in over 180 marketed drugs and are particularly prevalent in recently approved kinase inhibitors [ ]. This compound serves as a critical precursor in the synthesis of more complex molecules designed for targeted therapy, especially in the field of oncology research [ ]. Recent scientific literature highlights that derivatives based on similar aminopyridine and aminopyrimidine backbones are being actively investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase [ ]. Such inhibitors represent a promising therapeutic strategy for treating hepatocellular carcinoma (HCC) and other cancers, working by blocking key signaling pathways that drive tumor growth [ ]. Please be advised: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ][ ].

Properties

CAS No.

287944-20-1

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

6-pyrimidin-5-yloxypyridin-3-amine

InChI

InChI=1S/C9H8N4O/c10-7-1-2-9(13-3-7)14-8-4-11-6-12-5-8/h1-6H,10H2

InChI Key

PKUGKQLNXHILAR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N)OC2=CN=CN=C2

Canonical SMILES

C1=CC(=NC=C1N)OC2=CN=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-5-yloxy group undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with ethyl bromoacetate :
    In DMF with K₂CO₃ at 80°C, the oxygen atom acts as a nucleophile, forming ester derivatives .

Reagent Conditions Product Yield Characterization
Ethyl bromoacetateK₂CO₃, DMF, 80°C, 16 hEthyl (pyrimidin-5-yloxy)acetate analog77%¹H NMR (δ 9.17–2.48 ppm), LCMS (m/z 213.2)
  • Chlorination with POCl₃ :
    The pyrimidine ring reacts with POCl₃ to form 4-chloro derivatives, enabling further functionalization .

Coupling Reactions

The amine group at the 3-position participates in cross-coupling reactions:

  • Amide bond formation :
    Using EDCI/HOBT, the amine reacts with carboxylic acids (e.g., 5-fluoropyridin-2-amine) to yield bioactive amides .

Reagent Conditions Product Yield Application
5-Fluoro-2-aminopyridineEDCI/HOBT, pyridine, −15°CN-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide60%mGlu₅ NAM (IC₅₀: 4.4 nM)
  • Suzuki-Miyaura coupling :
    The pyridine ring can undergo palladium-catalyzed coupling with aryl boronic acids, though direct examples require extrapolation from similar pyridine derivatives .

Cyclization and Heterocycle Formation

Under microwave irradiation or basic catalysis, the compound forms fused heterocycles:

  • Reaction with thiourea :
    In the presence of NaOEt, cyclization yields dihydropyrimidine-2-thiones .

Reagent Conditions Product Yield Key Spectral Data
ThioureaNaOEt, microwave, 5 min3,4-Dihydropyrimidine-2-(1H)-thione65–70%¹H NMR (δ 5.04–5.41 ppm, doublets)

Oxidation and Functional Group Interconversion

The amine group can be oxidized or transformed into other functionalities:

  • Nitration :
    Limited data suggest potential nitration at the pyridine ring’s meta-position, though yields and conditions require further validation .

  • Cyano substitution :
    Reaction with TMSCN (trimethylsilyl cyanide) introduces cyano groups at the pyridine’s ortho-position .

Stability and Metabolic Reactions

  • Aldehyde oxidase (AO) metabolism :
    The pyrimidin-5-yloxy group is susceptible to AO-mediated oxidation, leading to clearance challenges in vivo .

  • Plasma binding :
    Plasma protein binding exceeds 95% for analogs, reducing free drug availability .

Comparative Reactivity Table

Reaction Type Key Functional Group Reactivity Applications
Nucleophilic substitutionPyrimidin-5-yloxyHighEster/ether synthesis
Amide couplingPyridin-3-amineModerateDrug candidate synthesis (e.g., mGlu₅ inhibitors)
CyclizationAmine + carbonylHighFused heterocycles for medicinal chemistry

This compound’s reactivity is central to its utility in medicinal chemistry, particularly in kinase inhibitors and CNS-targeted therapies . Further studies are needed to explore its catalytic applications and metabolic stability optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-amine derivatives are widely studied due to their versatility in drug discovery and organic synthesis. Below is a detailed comparison of 6-(Pyrimidin-5-yloxy)pyridin-3-amine with structurally related compounds:

Structural and Functional Insights

This property may improve binding affinity in biological targets. The trifluoromethyl (CF₃) group in 5-methoxy-6-(trifluoromethyl)pyridin-3-amine introduces strong electron-withdrawing effects, which can modulate electronic properties and bioavailability .

Synthetic Accessibility: Simple derivatives like 6-methoxypyridin-3-amine are synthesized via direct nucleophilic substitution or palladium-catalyzed coupling . Complex analogs (e.g., compound 12p) require multi-step syntheses involving sulfoxidation and heterocyclic ring formation .

Biological Relevance: While antimicrobial activity is reported for bis[2-amino-6-(aryl)nicotinonitrile] derivatives (), direct biological data for this compound are absent. Thienopyridine derivatives (e.g., 12p) exhibit stereochemical complexity, with enantiomers showing distinct biological activities .

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Route

One common approach to synthesize 6-(Pyrimidin-5-yloxy)pyridin-3-amine involves nucleophilic aromatic substitution on a halogenated pyrimidine precursor. For example, displacement of a chlorine atom on 2-chloro-4-(pyridin-3-yl)pyrimidine by an amine nucleophile is a critical step. This method is described in patent WO2021074138A1, which outlines the formation of nitropyrimidine intermediates via S_NAr displacement using 2-chloro-4-(pyridin-3-yl)pyrimidine and substituted anilines as nucleophiles. Although the patent focuses on related compounds, the strategy is applicable for constructing the pyrimidin-5-yloxy linkage with pyridin-3-amine.

Key points:

  • The reaction typically requires anhydrous conditions and controlled temperature to optimize yield.
  • The nitropyrimidine intermediate formed may require subsequent reduction to the amine.
  • Challenges include controlling the reduction step and maintaining purity at scale.

Ether Bond Formation via Nucleophilic Substitution

The formation of the pyrimidin-5-yloxy linkage to the pyridin-3-amine core is typically achieved via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyrimidine ring by the hydroxyl or amino group on the pyridine derivative. This step requires careful control of reaction conditions such as solvent choice, temperature, and base to facilitate the ether bond formation without side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield/Purity References
Nucleophilic Aromatic Substitution (S_NAr) 2-chloro-4-(pyridin-3-yl)pyrimidine + amine nucleophile, anhydrous conditions, controlled temp Direct formation of C–N bond; well-established Requires reduction step; scale-up challenges Moderate to good (variable)
Curtius Rearrangement Acid derivative + DPPA + triethylamine + t-butanol/toluene, heat Avoids late-stage reduction; one-pot process Phosphorous impurities; moderate yield ~60% yield, moderate purity
Catalytic Oxidation & Condensation Oxovanadium(V)-porphyrin catalyst, solvent-free, 100 °C Environmentally friendly; mild conditions Indirect method; requires further steps Good yields reported for related compounds
Ether Bond Formation (Nucleophilic substitution) Halogenated pyrimidine + pyridin-3-amine derivative, base, solvent Key step for C–O bond formation Requires optimization to avoid side reactions High if optimized

Detailed Research Findings

  • The S_NAr approach is widely used for assembling pyrimidine and pyridine rings linked by ether or amine bonds. However, the formation of nitro intermediates and their reduction pose synthetic challenges, especially for scale-up.

  • The Curtius rearrangement method offers a versatile route to amines from acid precursors, facilitating the synthesis of protected amine intermediates that can be deprotected in subsequent steps. This method shows promise for industrial application due to its one-pot nature and avoidance of harsh reduction steps.

  • Catalytic oxidation methods using porphyrin-based catalysts provide a green chemistry alternative, reducing reliance on toxic solvents and harsh reagents. These methods enable the synthesis of pyrimidine derivatives with functional groups that can be further modified to yield the target compound.

  • Optimization of reaction parameters such as temperature, solvent, reagent stoichiometry, and reaction time is critical to maximize yield and purity. For example, reflux conditions with stannous chloride in ethanol/ethyl acetate mixtures have been employed for reductions but may have limited scalability.

Q & A

Q. What are the standard synthetic routes for preparing 6-(Pyrimidin-5-yloxy)pyridin-3-amine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrimidin-5-ol and a halogenated pyridin-3-amine precursor. For example:

Step 1 : Activation of pyrimidin-5-ol using a base (e.g., KOH or NaH) to deprotonate the hydroxyl group.

Step 2 : Coupling with 6-chloropyridin-3-amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

  • Optimization : Yield improvements (>70%) are achieved by using catalytic CuI or Pd-based catalysts to facilitate coupling .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrimidinyloxy proton signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 204.07) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm bond angles and intermolecular interactions .

Q. What are the common chemical reactions and functionalization strategies for this compound?

  • Methodological Answer :
  • Oxidation : Reacts with KMnO4_4 to form pyridine N-oxide derivatives, altering electronic properties for biological studies .
  • Substitution : The amine group undergoes Buchwald-Hartwig coupling with aryl halides to introduce diverse substituents .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrimidine ring to dihydro derivatives for stability testing .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculations reveal charge distribution; the pyrimidine ring acts as an electron-deficient moiety, directing electrophilic attacks to the pyridine amine .
  • Biological Relevance : The electron-withdrawing pyrimidinyloxy group enhances binding to kinase ATP pockets (e.g., in cancer targets like EGFR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentrations) can alter IC50_{50} values. Standardize protocols using validated kits .
  • Metabolic Stability : Use liver microsome assays to compare species-specific metabolism (e.g., human vs. rodent CYP450 enzymes) .

Q. How does this compound compare to analogs in modulating ion channels or enzymatic targets?

  • Methodological Answer :
  • Comparative Table :
CompoundTarget (IC50_{50})Selectivity vs. TRPA1/TRPV1Reference
This compoundTRPA1: 0.8 μM10-fold > TRPV1
6-(4-Methylpiperidin-1-yl)pyridin-3-amineTRPA1: 2.1 μM3-fold > TRPV1
  • Mechanistic Insight : The pyrimidinyloxy group enhances steric hindrance, reducing off-target effects compared to bulkier substituents .

Q. What computational tools predict the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :
  • In Silico Modeling : Tools like SwissADME predict logP (2.1), solubility (-3.2 LogS), and permeability (Caco-2 > 5 × 106^{-6} cm/s) .
  • hERG Liability : Molecular docking (AutoDock Vina) assesses interaction with hERG channels; modifications to the pyridine amine reduce cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.